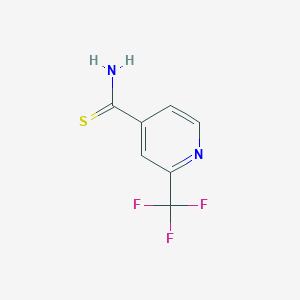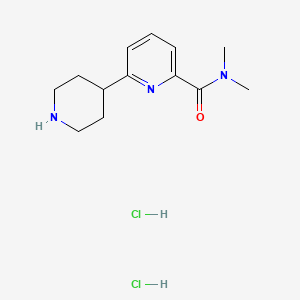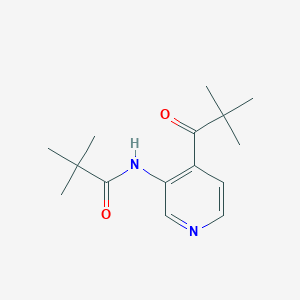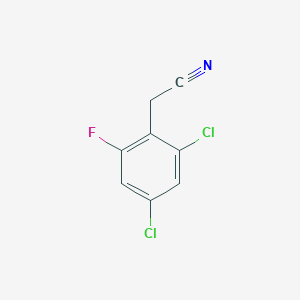![molecular formula C8H6N2O2S B1461164 Methyl thieno[2,3-d]pyrimidine-4-carboxylate CAS No. 175293-84-2](/img/structure/B1461164.png)
Methyl thieno[2,3-d]pyrimidine-4-carboxylate
概要
説明
“Methyl thieno[2,3-d]pyrimidine-4-carboxylate” is a chemical compound that has been used in various studies. It is a yellowish-white crystal . It is a structural analog of purines and is widely represented in medicinal chemistry .
Synthesis Analysis
The compound can be synthesized by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . Another method involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a thienopyrimidine nucleus . The compound has various functional groups including NH, C=O, C=N, C=C, and C–N lactam .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .Physical And Chemical Properties Analysis
“this compound” is a yellowish-white crystal with a melting point of 237–239 °C . It has various functional groups including NH, C=O, C=N, C=C, and C–N lactam .科学的研究の応用
Methyl thieno[2,3-d]pyrimidine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of small organic molecules, as well as for studying the structure and reactivity of larger molecules. This compound has also been used to study the mechanisms of enzyme catalysis, as well as to study the mechanisms of drug action. Additionally, this compound has been used to study the structure and reactivity of metal complexes, and to study the mechanisms of organic synthesis.
作用機序
Target of Action
Methyl thieno[2,3-d]pyrimidine-4-carboxylate and its derivatives have been tested in vitro against human and mouse cell lines Thienopyrimidine derivatives, a broader class of compounds that include this compound, have been reported to inhibit various enzymes and pathways .
Mode of Action
It’s known that thienopyrimidine derivatives can inhibit various enzymes, which can lead to the inhibition of several signal transduction pathways . This inhibition can lead to effects such as reduced cell proliferation and differentiation, which are key processes in the progression of diseases like cancer .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to inhibit various enzymes and pathways, which can lead to effects such as reduced cell proliferation and differentiation .
Result of Action
The derivatives of this compound have shown antiproliferative activity against certain cell lines . For instance, one of the derivatives revealed the best antiproliferative effect in respect to the MCF-7 cell line with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .
実験室実験の利点と制限
Methyl thieno[2,3-d]pyrimidine-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, this compound is a relatively stable molecule, which makes it ideal for use in lab experiments. The main limitation of using this compound is that it is a relatively small molecule, which means that it cannot be used to study the structure and reactivity of larger molecules.
将来の方向性
The potential future directions of research on Methyl thieno[2,3-d]pyrimidine-4-carboxylate are numerous. One potential direction is to further study the mechanisms of enzyme catalysis, and to use this compound to study the structure and reactivity of metal complexes. Additionally, further research could be done on the biochemical and physiological effects of this compound, and on its potential applications in drug development. Additionally, further research could be done on the potential use of this compound for the synthesis of other small organic molecules, and for the synthesis of larger molecules. Finally, further research could be done on the potential use of this compound as a proton donor in organic synthesis.
生化学分析
Biochemical Properties
Methyl thieno[2,3-d]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This interaction can inhibit the activity of protein kinases, thereby affecting various cellular processes. Additionally, this compound has been found to interact with topoisomerases, enzymes that help manage DNA topology during replication . The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, meaning it can inhibit the growth and multiplication of cancer cells . This effect is primarily due to its interaction with protein kinases and topoisomerases, which are essential for cell division and DNA replication. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating these processes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their active sites . This binding prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can inhibit topoisomerases by stabilizing the DNA-topoisomerase complex, preventing the re-ligation of DNA strands . This inhibition leads to DNA damage and ultimately cell death. The compound’s ability to modulate gene expression further enhances its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity. Degradation of the compound can lead to reduced efficacy over time. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on target enzymes and pathways . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize in other cellular compartments, such as the cytoplasm and mitochondria, where it influences various cellular processes . The subcellular localization of the compound is essential for its ability to modulate gene expression and induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl thieno[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTPIRWSBCEFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CSC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)


![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)



![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)